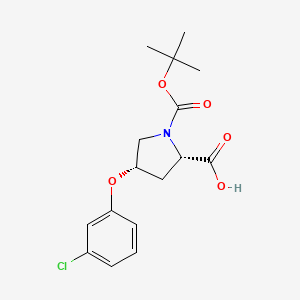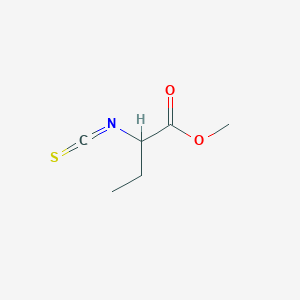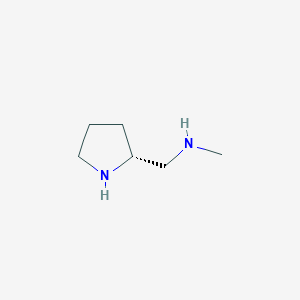
2-Amino-5-isopropoxybenzoic acid
Overview
Description
2-Amino-5-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 and is sold in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid compound .Scientific Research Applications
Glycan Analysis Enhancement
2-Amino-5-isopropoxybenzoic acid, closely related to 2-aminobenzoic acid (2-AA), has been explored for its potential in glycan analysis. In a study, 2-AA was used as a labeling reagent for N-glycans, enhancing mass spectrometric sensitivity and enabling fluorescence-based glycan quantification. This method, involving on-MALDI-target nonreductive amination, simplifies sample preparation, increases derivatization efficiency, and reduces sample loss, suggesting that derivatives like this compound could further improve glycan profiling in glycomics research (Hronowski et al., 2020).
Unnatural Amino Acid Synthesis
Research into the synthesis of unnatural amino acids, which can mimic peptide strands and form β-sheet-like hydrogen-bonded dimers, has included compounds structurally related to this compound. These synthetic efforts aim to replicate the hydrogen-bonding functionality of peptide strands, offering potential applications in the development of novel peptides and the study of protein interactions (Nowick et al., 2000).
Antibiotic Biosynthesis Precursor
The biosynthesis of ansamycins, a class of antibiotics, involves precursors structurally similar to this compound. Studies have identified compounds like 3-amino-5-hydroxybenzoic acid as direct precursors in the biosynthesis of these antibiotics, highlighting the potential role of similar compounds in the synthesis and understanding of antibiotic structures (Ghisalba & Nüesch, 1981).
Enzymatic Synthesis and Metabolic Pathways
Research on the enzymatic synthesis of compounds like 5-hydroxypipecolic acid has involved intermediates structurally related to this compound. These studies explore the efficiency of enzymes like α-chymotrypsin in resolving racemic mixtures of amino acids, leading to the synthesis of pharmacologically relevant compounds and enhancing understanding of enzymatic selectivity and reaction mechanisms (Krishnamurthy et al., 2015).
Future Directions
Mechanism of Action
Target of Action
2-Amino-5-isopropoxybenzoic acid is a derivative of 2-amino benzoic acid, which has been found to have antimicrobial activity . The primary targets of this compound are likely to be bacterial and fungal strains, as the compound has been found to be bacteriostatic and fungistatic in action .
Mode of Action
It is suggested that the compound interacts with its targets by affecting structural parameters such as lumo, 3χv, and w, which are important for antimicrobial activity .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in bacteria and fungi, leading to their inhibition .
Pharmacokinetics
As a derivative of 2-amino benzoic acid, it may share some pharmacokinetic characteristics with other similar compounds .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial and fungal growth, making it a potential candidate for the development of new antimicrobial drugs .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its antimicrobial activity. Specific studies on these aspects are currently lacking .
Biochemical Analysis
Biochemical Properties
2-Amino-5-isopropoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, which are crucial for maintaining intracellular amino acid levels . These interactions are essential for the regulation of amino acid homeostasis and protein biosynthesis.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of mTORC1, a key regulator of cell growth and metabolism . This modulation can lead to changes in protein synthesis, cell proliferation, and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been reported to inhibit certain amino acid transporters, thereby affecting amino acid uptake and intracellular concentrations . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to alterations in cellular processes and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cellular function and metabolic activity. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with disruptions in amino acid homeostasis and cellular toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid metabolism. The compound has been shown to influence the activity of enzymes involved in the urea cycle and amino acid biosynthesis . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution . These transport mechanisms are essential for the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization can influence its activity and function within cells . Understanding these localization patterns is crucial for elucidating the compound’s role in cellular processes and biochemical reactions.
Properties
IUPAC Name |
2-amino-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWPCZDBLQUFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68701-42-8 | |
| Record name | 2-amino-5-(propan-2-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)













